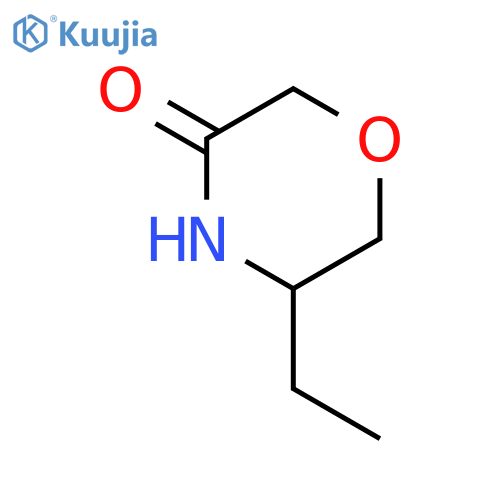Cas no 77605-88-0 (5-ethyl-3-morpholinone)

5-ethyl-3-morpholinone structure
商品名:5-ethyl-3-morpholinone
CAS番号:77605-88-0
MF:C6H11NO2
メガワット:129.157041788101
MDL:MFCD10686574
CID:1087349
PubChem ID:15155065
5-ethyl-3-morpholinone 化学的及び物理的性質
名前と識別子
-
- 5-Ethylmorpholin-3-one
- 5-ETHYL-3-MORPHOLINONE
- 5-ethyl-3-morpholinone(SALTDATA: FREE)
- 3-Morpholinone,5-ethyl
- MFCD10686574
- CS-0146685
- CXYFOAYSBFEKMT-UHFFFAOYSA-N
- AB56433
- AKOS006303610
- BS-25960
- DTXSID20569240
- EN300-155452
- 5-ethyl-tetrahydro-1,4-oxazin-3-one
- AT30201
- 5-Ethyl-3-morpholinone, AldrichCPR
- 77605-88-0
- CDA60588
- SCHEMBL1007032
- DB-207097
- (5S)-5-ethylmorpholin-3-one
- 5-ethyl-3-morpholinone
-
- MDL: MFCD10686574
- インチ: InChI=1S/C6H11NO2/c1-2-5-3-9-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)
- InChIKey: CXYFOAYSBFEKMT-UHFFFAOYSA-N
- ほほえんだ: CCC1COCC(N1)=O
計算された属性
- せいみつぶんしりょう: 129.07900
- どういたいしつりょう: 129.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 38.3Ų
じっけんとくせい
- PSA: 38.33000
- LogP: 0.24020
5-ethyl-3-morpholinone セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H302-H317-H319
- 警告文: P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-36-43
- セキュリティの説明: 26-36/37
-
危険物標識:

5-ethyl-3-morpholinone 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-ethyl-3-morpholinone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB266674-250 mg |
5-Ethyl-3-morpholinone |
77605-88-0 | 250mg |
€193.50 | 2023-04-26 | ||
| eNovation Chemicals LLC | Y1249144-5g |
5-ETHYL-3-MORPHOLINONE |
77605-88-0 | 95% | 5g |
$650 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1249144-1g |
5-ETHYL-3-MORPHOLINONE |
77605-88-0 | 95% | 1g |
$185 | 2024-06-07 | |
| Enamine | EN300-155452-10.0g |
5-ethylmorpholin-3-one |
77605-88-0 | 95% | 10g |
$1040.0 | 2023-06-08 | |
| Enamine | EN300-155452-0.25g |
5-ethylmorpholin-3-one |
77605-88-0 | 95% | 0.25g |
$88.0 | 2023-06-08 | |
| Enamine | EN300-155452-250mg |
5-ethylmorpholin-3-one |
77605-88-0 | 95.0% | 250mg |
$88.0 | 2023-09-25 | |
| Enamine | EN300-155452-5000mg |
5-ethylmorpholin-3-one |
77605-88-0 | 95.0% | 5000mg |
$701.0 | 2023-09-25 | |
| Enamine | EN300-155452-500mg |
5-ethylmorpholin-3-one |
77605-88-0 | 95.0% | 500mg |
$164.0 | 2023-09-25 | |
| Enamine | EN300-155452-10000mg |
5-ethylmorpholin-3-one |
77605-88-0 | 95.0% | 10000mg |
$1040.0 | 2023-09-25 | |
| abcr | AB266674-1g |
5-Ethyl-3-morpholinone; . |
77605-88-0 | 1g |
€230.10 | 2025-02-17 |
5-ethyl-3-morpholinone 関連文献
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
77605-88-0 (5-ethyl-3-morpholinone) 関連製品
- 127958-60-5(5-(propan-2-yl)morpholin-3-one)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
推奨される供給者
Amadis Chemical Company Limited
(CAS:77605-88-0)5-ethyl-3-morpholinone

清らかである:99%
はかる:5g
価格 ($):580.0